molecular formula C11H9F2N3 B15055036 6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine

6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine

Cat. No.: B15055036
M. Wt: 221.21 g/mol
InChI Key: XXCFJYLPDWWFQS-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. It is characterized by the presence of a difluoromethyl group attached to a bipyridine scaffold, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods that transfer the CF₂H group to the bipyridine scaffold . The reaction conditions often involve the use of difluoromethylation reagents and catalysts under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and batch processing can be employed to produce large quantities of 6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine efficiently .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated bipyridine oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-[2,3’-bipyridin]-5-amine stands out due to its unique bipyridine scaffold and the presence of the difluoromethyl group, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit AAK1 and penetrate the CNS makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H9F2N3

Molecular Weight

221.21 g/mol

IUPAC Name

2-(difluoromethyl)-6-pyridin-3-ylpyridin-3-amine

InChI

InChI=1S/C11H9F2N3/c12-11(13)10-8(14)3-4-9(16-10)7-2-1-5-15-6-7/h1-6,11H,14H2

InChI Key

XXCFJYLPDWWFQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)N)C(F)F

Origin of Product

United States

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